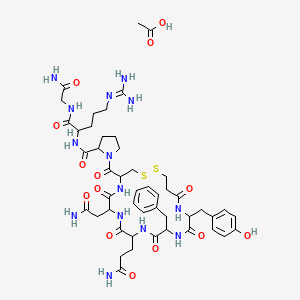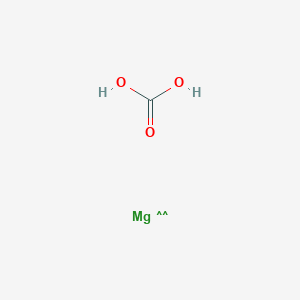
Carbonic acid, magnesium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Carbonic acid, magnesium salt, commonly known as magnesium carbonate, is an inorganic salt that appears as a colorless or white solid. It is naturally found in minerals such as magnesite and is used in various industrial applications. Magnesium carbonate is known for its role in antacids and as a drying agent due to its ability to absorb moisture from the air .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Magnesium carbonate can be synthesized through several methods:
Reaction of Magnesium Hydroxide with Carbon Dioxide: This method involves passing carbon dioxide gas through a suspension of magnesium hydroxide in water, resulting in the formation of magnesium carbonate and water[ \text{Mg(OH)}_2 + \text{CO}_2 \rightarrow \text{MgCO}_3 + \text{H}_2\text{O} ]
Reaction of Magnesium Sulfate with Sodium Carbonate: This method involves mixing aqueous solutions of magnesium sulfate and sodium carbonate, leading to the precipitation of magnesium carbonate[ \text{MgSO}_4 + \text{Na}_2\text{CO}_3 \rightarrow \text{MgCO}_3 + \text{Na}_2\text{SO}_4 ]
Industrial Production Methods
Industrially, magnesium carbonate is often produced by mining magnesite (magnesium carbonate mineral) and then purifying it. Another method involves the carbonation of magnesium hydroxide derived from seawater or brine .
Análisis De Reacciones Químicas
Types of Reactions
Magnesium carbonate undergoes several types of chemical reactions, including:
Acid-Base Reactions: Magnesium carbonate reacts with acids to form magnesium salts, carbon dioxide, and water. For example, with hydrochloric acid[ \text{MgCO}_3 + 2\text{HCl} \rightarrow \text{MgCl}_2 + \text{CO}_2 + \text{H}_2\text{O} ]
Thermal Decomposition: When heated, magnesium carbonate decomposes to form magnesium oxide and carbon dioxide[ \text{MgCO}_3 \rightarrow \text{MgO} + \text{CO}_2 ]
Common Reagents and Conditions
Acids: Hydrochloric acid, sulfuric acid, and nitric acid are commonly used to react with magnesium carbonate.
Heat: Thermal decomposition requires high temperatures, typically above 350°C.
Major Products
Magnesium Salts: Such as magnesium chloride, magnesium sulfate.
Carbon Dioxide: Released during acid-base reactions and thermal decomposition.
Aplicaciones Científicas De Investigación
Magnesium carbonate has a wide range of applications in scientific research:
Chemistry: Used as a drying agent and in the preparation of other magnesium compounds.
Biology: Employed in cell culture media and as a supplement in nutrient formulations.
Medicine: Utilized as an antacid to relieve heartburn and indigestion.
Mecanismo De Acción
Magnesium carbonate acts primarily by neutralizing stomach acid. When ingested, it reacts with hydrochloric acid in the stomach to form magnesium chloride, carbon dioxide, and water, thereby reducing acidity and providing relief from heartburn and indigestion . The reaction can be represented as: [ \text{MgCO}_3 + 2\text{HCl} \rightarrow \text{MgCl}_2 + \text{CO}_2 + \text{H}_2\text{O} ]
Comparación Con Compuestos Similares
Magnesium carbonate is often compared with other carbonates and magnesium salts:
Calcium Carbonate: Similar in its use as an antacid but has different solubility and reactivity properties.
Sodium Carbonate: Used in different industrial applications such as glass manufacturing and water softening.
Magnesium Hydroxide: Another antacid with similar applications but different chemical properties and reactivity.
List of Similar Compounds
- Calcium carbonate
- Sodium carbonate
- Magnesium hydroxide
- Barium carbonate
- Strontium carbonate
Magnesium carbonate stands out due to its unique combination of properties, including its relatively low solubility in water and its ability to act as a drying agent.
Propiedades
Número CAS |
7757-69-9 |
|---|---|
Fórmula molecular |
CH2MgO3 |
Peso molecular |
86.33 g/mol |
Nombre IUPAC |
magnesium;carbonate |
InChI |
InChI=1S/CH2O3.Mg/c2-1(3)4;/h(H2,2,3,4); |
Clave InChI |
XNEYCQMMVLAXTN-UHFFFAOYSA-N |
SMILES canónico |
C(=O)(O)O.[Mg] |
Punto de ebullición |
Decomposes (NIOSH, 2024) Decomposes decomposes |
Color/Form |
Light, bulky, white powder |
Densidad |
2.96 (NIOSH, 2024) - Denser than water; will sink 3.0 Bulk density approximately 4 lb/cu ft Colorless crystals; refractive index: 1.458, 1.473, 1.501; density: 2.83 g/cu-cm /Dihydrate/ White monoclinic crystals; density: 1.73 g/cu cm /Pentahydrate/ Relative density (water = 1): 2.95 2.96 |
melting_point |
662 °F (Decomposes) (NIOSH, 2024) Decomposes at 350 990 °C 662 °F (decomposes) 662 °F (Decomposes) |
Descripción física |
Magnesite appears as white, yellowish, grayish-white or brown crystalline solid or crystalline powder. Density: 3-3.1 g cm-3. An important ore for magnesium. Used in the manufacture of materials capable of withstanding very high temperatures. Sometimes used to produce carbon dioxide. Dry Powder Dry Powder; Dry Powder, Pellets or Large Crystals; Other Solid; Liquid; Water or Solvent Wet Solid Odourless, light, white friable masses or as a bulky white powder White, odorless, crystalline powder; [NIOSH] WHITE POWDER. White, odorless, crystalline powder. |
Números CAS relacionados |
7757-69-9 |
Solubilidad |
0.01 % (NIOSH, 2024) 0.1g/L Practically insoluble both in water or ethanol White, friable masses or bulky, white powder; at about 700 °C is converted to MgO; sol in about 3,300 parts CO2-free water; more sol in water containing CO2; sol in dilute acids with effervescence; insol in alcohol /Magnesium carbonate hydroxide/ 0.0106 G/100 CC COLD WATER SOL IN ACID, AQ CARBON DIOXIDE; INSOL IN ACETONE, AMMONIA Insoluble in alcohol; soluble in acids Solubility in water, g/100ml at 20 °C: 0.01 (very poor) 0.01% |
Presión de vapor |
0 mmHg (approx) (NIOSH, 2024) 0 mmHg (approx) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3S)-N-hydroxy-4-{4-[(4-hydroxybut-2-yn-1-yl)oxy]benzenesulfonyl}-2,2-dimethylthiomorpholine-3-carboxamide](/img/structure/B10774667.png)
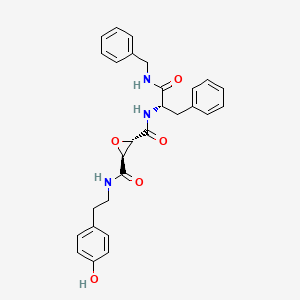
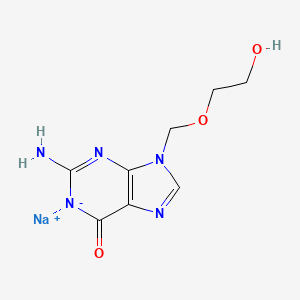
![4-(cyclohexylmethyl)-1-[1-[2-[(2,3-dioxo-6-propan-2-ylpiperazin-1-yl)methyl]pyrrolidin-1-yl]-3-naphthalen-2-ylpropan-2-yl]-5-[(4-hydroxyphenyl)methyl]piperazine-2,3-dione](/img/structure/B10774687.png)
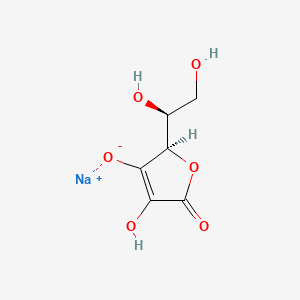
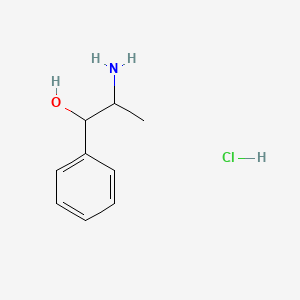
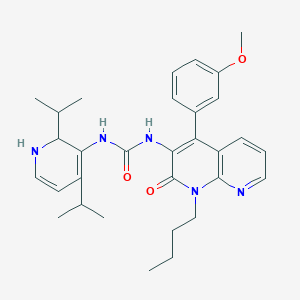
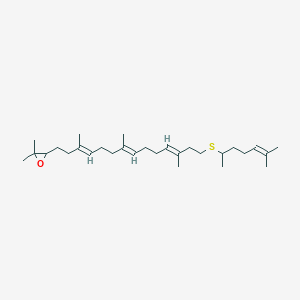


![2-[[2-(benzylsulfonylamino)-3-hydroxypropanoyl]amino]-N-[(4-carbamimidoylphenyl)methyl]-3-hydroxypropanamide](/img/structure/B10774740.png)


